molecular formula C17H17N3O2S B10798513 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine

4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine

Katalognummer: B10798513
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: LPCKDTSEWUTBJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H17N3O2S

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H17N3O2S/c1-21-13-4-2-12(3-5-13)15-10-14-16(23-15)17(19-11-18-14)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3

InChI-Schlüssel

LPCKDTSEWUTBJN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)N4CCOCC4

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

  • Molecular Formula : C16H17N3OS
  • Molecular Weight : 299.39068 g/mol
  • CAS Number : 1065097-48-4

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine , particularly through their inhibition of various kinases involved in cancer progression.

  • Mechanism of Action :
    • The compound has been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells such as HeLa and L363 cell lines .
    • A study indicated that derivatives of thieno[3,2-d]pyrimidines exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., GI50 = 4.1 μM) against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Variations in the phenyl ring and substitution patterns on the thienopyrimidine core significantly affect the potency and selectivity of these compounds against cancer cells. For instance, introducing different functional groups can enhance binding affinity to target proteins, as demonstrated in various SAR studies .

Inhibition of Sphingomyelinase

Another notable biological activity is the inhibition of neutral sphingomyelinase (nSMase), which plays a role in lipid metabolism and cell signaling.

  • Efficacy : Compounds with similar structural motifs have been identified as nSMase inhibitors, suggesting that 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine may also exhibit this activity, contributing to neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Plk1 Inhibitors :
    • A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit Plk1. The most potent inhibitors demonstrated significant anticancer activity in vitro, with further studies required to assess their pharmacokinetic properties in vivo .
  • Neuroprotective Effects :
    • Research into nSMase inhibitors has shown promising results in reducing exosome release from neurons, potentially mitigating neuroinflammation and neuronal damage associated with Alzheimer's disease .

Data Tables

Compound NameTargetIC50 Value (μM)Reference
Thieno[3,2-d]pyrimidine Derivative APlk14.1
Thieno[3,2-d]pyrimidine Derivative BnSMase5.0

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C19H21N5O2S2C_{19}H_{21}N_{5}O_{2}S^{2}, with a molar mass of approximately 415.53 g/mol. The structure features a morpholine ring attached to a thieno[3,2-d]pyrimidine core, which is further substituted with a methoxyphenyl group. This unique structure is pivotal to its biological activity.

Medicinal Applications

  • Anticancer Activity
    • Mechanism of Action : Research has indicated that compounds similar to 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine exhibit potent anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and growth .
  • Antimicrobial Activity
    • Broad-Spectrum Efficacy : The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • Research Findings : In vitro studies have demonstrated that 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine exhibits significant antimicrobial activity, potentially serving as a lead compound for developing new antibiotics .
  • Anti-inflammatory Properties
    • Inflammation Modulation : This compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation.
    • Experimental Evidence : A study found that it significantly reduced pro-inflammatory cytokine levels in animal models of inflammation, suggesting its potential use in treating inflammatory diseases .

Pharmacological Insights

  • Bioavailability and Metabolism : The pharmacokinetic profile of 4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine indicates favorable absorption characteristics, with studies showing adequate oral bioavailability in preclinical models.
  • Safety Profile : Toxicological evaluations have revealed minimal adverse effects at therapeutic doses, making it a candidate for further development in clinical settings .

Data Table: Summary of Applications

ApplicationMechanism/ActivityReferences
AnticancerInhibition of PI3K/Akt signaling pathway
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokines
PharmacokineticsFavorable absorption and minimal toxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.